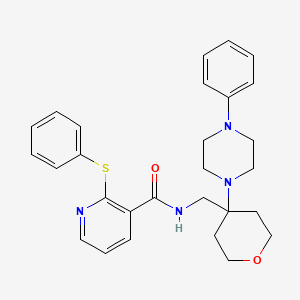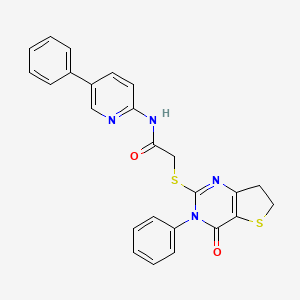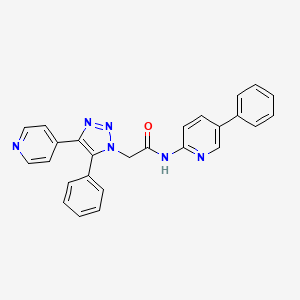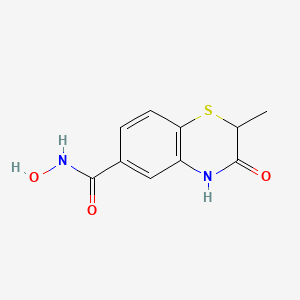
JNJ-47965567
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JNJ-47965567 es un antagonista potente y selectivo del receptor P2X7, que es un tipo de canal iónico activado por ATP. Este compuesto ha mostrado alta afinidad tanto para los receptores P2X7 humanos como para los de rata y es conocido por su capacidad de penetrar en el sistema nervioso central. This compound se ha estudiado por sus potenciales efectos terapéuticos en diversas afecciones neurológicas e inflamatorias, incluida la esclerosis lateral amiotrófica (ELA) y la epilepsia .
Aplicaciones Científicas De Investigación
Química: JNJ-47965567 sirve como una herramienta valiosa para estudiar el receptor P2X7 y su papel en diversas vías bioquímicas.
Medicina: this compound ha mostrado promesa en estudios preclínicos para el tratamiento de trastornos neurológicos como la ELA y la epilepsia. .
Industria: En la industria farmacéutica, this compound se utiliza como un compuesto líder para el desarrollo de nuevos agentes terapéuticos que se dirigen al receptor P2X7.
Mecanismo De Acción
JNJ-47965567 ejerce sus efectos uniéndose selectivamente al receptor P2X7, un canal iónico activado por ATP que juega un papel crucial en diversos procesos fisiológicos y patológicos. Tras la unión, this compound inhibe la actividad del receptor, evitando la entrada de cationes como el calcio y el sodio en la célula. Esta inhibición conduce a una reducción en las vías de señalización descendentes involucradas en la inflamación, la muerte celular y las respuestas inmunitarias .
Los objetivos moleculares de this compound incluyen el receptor P2X7 expresado en varios tipos de células, incluidas las neuronas, las células gliales y las células inmunitarias. Al bloquear la actividad del receptor, this compound modula las respuestas celulares al ATP, influyendo así en procesos como la liberación de citocinas, la apoptosis y la neuroinflamación .
Análisis Bioquímico
Biochemical Properties
JNJ-47965567 has a high affinity for the P2X7 receptor, with pKi values of 7.9 and 8.7 for human and rat P2X7, respectively . It has been shown to impair ATP-induced cation dye uptake in a concentration-dependent manner in murine J774 macrophages . This suggests that this compound interacts with the P2X7 receptor and inhibits its function.
Cellular Effects
In cellular models, this compound has been shown to not impact weight loss, clinical score, motor coordination, or survival compared to control mice . It has been observed to alter spinal cord gene expression . These findings suggest that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the P2X7 receptor, thereby inhibiting the receptor’s function . This inhibition can lead to changes in gene expression and potentially impact various cellular processes .
Temporal Effects in Laboratory Settings
Studies have shown that this compound administered thrice weekly from disease onset does not alter disease progression or molecular and cellular parameters in SOD1G93A mice . This suggests that the effects of this compound are stable over time.
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dosage of 30 mg/kg . At this dosage, it has been shown to delay disease onset, reduce body weight loss, and improve motor coordination and phenotypic score in female SOD1G93A mice .
Transport and Distribution
It is known to be a CNS-penetrant compound , suggesting that it can cross the blood-brain barrier and distribute within the central nervous system.
Métodos De Preparación
La síntesis de JNJ-47965567 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción generalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza del producto final .
Los métodos de producción industrial para this compound probablemente implicarían la optimización de la ruta sintética para maximizar la eficiencia y la escalabilidad. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas para producir el compuesto en grandes cantidades manteniendo una alta calidad .
Análisis De Reacciones Químicas
JNJ-47965567 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas para introducir grupos funcionales que contienen oxígeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para convertir grupos funcionales específicos en sus formas reducidas.
Sustitución: Las reacciones de sustitución nucleófila se pueden usar para reemplazar ciertos grupos funcionales con nucleófilos como haluros, aminas o tioles.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio sobre carbono) y ajustes específicos de temperatura y presión para lograr las transformaciones deseadas. Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y de las condiciones de reacción empleadas .
Comparación Con Compuestos Similares
JNJ-47965567 es único entre los antagonistas del receptor P2X7 debido a su alta afinidad, selectividad y penetración en el sistema nervioso central. Compuestos similares incluyen:
Azul brillante G: Otro antagonista del receptor P2X7, pero con una penetración deficiente en el sistema nervioso central en comparación con this compound.
Estas comparaciones resaltan la singularidad de this compound en términos de sus propiedades farmacológicas y aplicaciones terapéuticas potenciales.
Propiedades
IUPAC Name |
N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2S/c33-26(25-12-7-15-29-27(25)35-24-10-5-2-6-11-24)30-22-28(13-20-34-21-14-28)32-18-16-31(17-19-32)23-8-3-1-4-9-23/h1-12,15H,13-14,16-22H2,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREFXUCWSYMIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B608148.png)

![N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride](/img/structure/B608151.png)

![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)


![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)



